molecular formula C13H19N3O6S2 B2670200 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034615-33-1

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2670200
CAS No.: 2034615-33-1
M. Wt: 377.43
InChI Key: QHZMZZSMDASCRX-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound with the molecular formula C13H19N3O6S2 and a molecular weight of 377.4 g/mol . This chemical features a complex structure integrating a 2-oxoimidazolidine core, a methylsulfonyl group, and a thiophene ring linked by an ethyl chain with a 2-hydroxyethoxy substituent . As a derivative of 2-oxoimidazolidine, it belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry for the development of novel pharmacologically active agents . While the specific biological activity and research applications of this compound require further investigation, related 2-oxoimidazolidine and 2-thioxoimidazolidine analogs have been reported to possess notable antitumor properties in scientific literature, including cell cycle arrest and induction of apoptosis in certain cancer cell lines . This product is intended for research purposes such as analytical testing, chemical synthesis, and investigative in vitro studies. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O6S2/c1-24(20,21)16-5-4-15(13(16)19)12(18)14-9-10(22-7-6-17)11-3-2-8-23-11/h2-3,8,10,17H,4-7,9H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZMZZSMDASCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

  • Molecular Formula : C12H16N4O3S
  • Molecular Weight : 296.35 g/mol
  • CAS Number : 2034615-14-8

Structural Features

The compound features a thiophene ring, a sulfonyl group, and an imidazolidine core, which are critical for its biological interactions.

Pharmacological Properties

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, potentially making this compound useful in treating inflammatory diseases.
  • Antioxidant Activity : The presence of the thiophene moiety is associated with antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Some derivatives of thiophene-based compounds have demonstrated antimicrobial activity against various pathogens. This suggests potential applications in treating infections.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It could influence signaling pathways related to oxidative stress and inflammation, such as NF-kB and MAPK pathways.

Study 1: Anti-inflammatory Effects

A study conducted on RAW264.7 macrophage cells treated with the compound showed a significant reduction in nitric oxide (NO) production, indicating its potential to modulate inflammatory responses. The results demonstrated that treatment with concentrations ranging from 1 to 100 µg/mL reduced NO levels significantly compared to untreated controls.

Treatment Concentration (µg/mL)NO Production (% of Control)
165%
1050%
10030%

Study 2: Antioxidant Activity Assessment

In vitro assays indicated that the compound exhibited significant antioxidant activity. The DPPH radical scavenging assay showed that at a concentration of 50 µg/mL, the compound could scavenge up to 70% of DPPH radicals, suggesting strong antioxidant potential.

Concentration (µg/mL)% DPPH Scavenging
1030
5070
10085

Study 3: Antimicrobial Testing

The antimicrobial efficacy was evaluated against several bacterial strains. The compound exhibited notable inhibition zones in agar diffusion assays:

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

Comparison with Similar Compounds

Key Observations:

Thiophene Derivatives : The target compound and 6o both incorporate thiophene rings, which are associated with π-π stacking interactions in biological targets. However, the target’s hydroxyethoxy chain may confer better aqueous solubility compared to 6o’s ester group.

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